
Cyclohexanamine, N-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-Butyl)cyclohexanamine is an organic compound with the molecular formula C10H21N It is a secondary amine where the nitrogen atom is bonded to a cyclohexane ring and a sec-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(sec-Butyl)cyclohexanamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with sec-butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .
Industrial Production Methods
In industrial settings, N-(sec-Butyl)cyclohexanamine can be produced by the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then alkylated with sec-butyl halides .
Analyse Chemischer Reaktionen
Types of Reactions
N-(sec-Butyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: N-(sec-Butyl)cyclohexanamine can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: N-(sec-Butyl)cyclohexanamine N-oxide.
Reduction: Cyclohexylamine and sec-butylamine.
Substitution: Various substituted cyclohexanamines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(sec-Butyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which N-(sec-Butyl)cyclohexanamine exerts its effects involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and interact with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of these molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A primary amine with a similar cyclohexane structure.
N-Butylcyclohexanamine: Similar to N-(sec-Butyl)cyclohexanamine but with a butyl group instead of a sec-butyl group.
4,4′-Methylenebis(N-sec-butylcyclohexanamine): A compound with two N-(sec-Butyl)cyclohexanamine units linked by a methylene bridge.
Uniqueness
N-(sec-Butyl)cyclohexanamine is unique due to its specific sec-butyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
42966-62-1 |
|---|---|
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
N-butan-2-ylcyclohexanamine |
InChI |
InChI=1S/C10H21N/c1-3-9(2)11-10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
AAIPSHDQMADPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


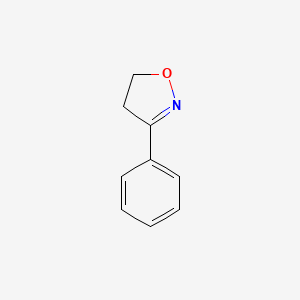
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
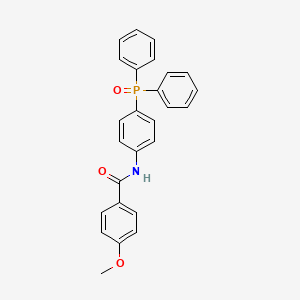
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)
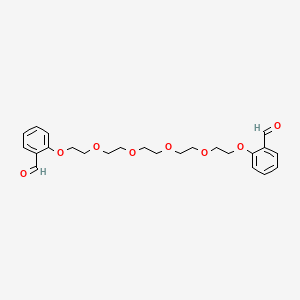
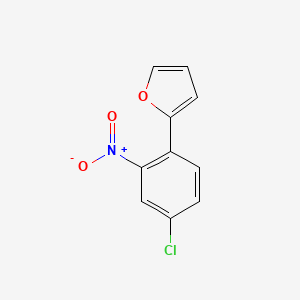
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
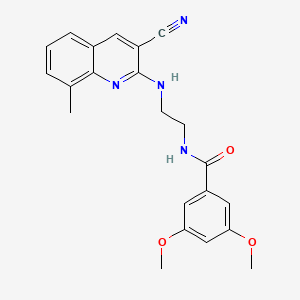
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
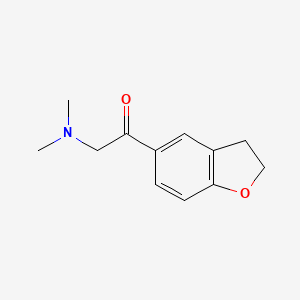
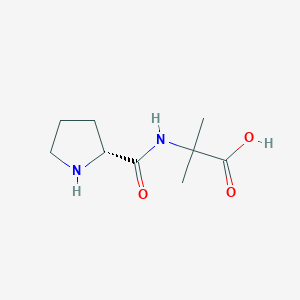
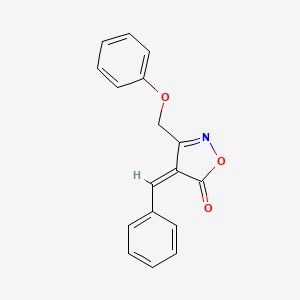
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
